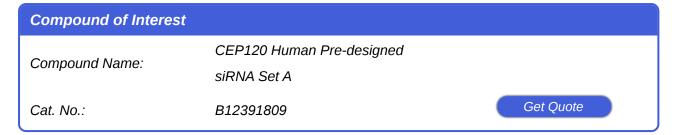


## The Role of CEP120 in Joubert Syndrome: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Joubert syndrome (JS) is a rare, autosomal recessive ciliopathy characterized by a distinctive "molar tooth sign" on brain imaging, hypotonia, and developmental delay.[1] A growing body of evidence has implicated mutations in the centrosomal protein 120 (CEP120) gene as a cause of JS and related ciliopathies. This technical guide provides an in-depth exploration of the link between CEP120 and Joubert syndrome, detailing the genetic landscape, molecular mechanisms, and cellular phenotypes. It also outlines key experimental protocols and presents quantitative data to facilitate further research and therapeutic development in this area.

# Genetic Landscape of CEP120 Mutations in Joubert Syndrome

Mutations in the CEP120 gene are estimated to account for nearly 1% of individuals diagnosed with Joubert syndrome.[2][3] These mutations are typically biallelic and can include missense, nonsense, and frameshift variants. The phenotypic spectrum associated with CEP120 mutations is broad, ranging from classical JS to more severe ciliopathies with overlapping features of Meckel-Gruber syndrome, Jeune asphyxiating thoracic dystrophy (JATD), and oral-facial-digital syndrome.[4][5] Notably, there is no clear genotype-phenotype correlation, highlighting the complexity of these disorders.[2][3]



**Table 1: Quantitative Data on CEP120 Mutations and** 

**Associated Phenotypes** 

Mutation	Type	Patient Cohort	Resulting Phenotype	Quantitative Cellular/Pro tein Defect	Reference
Multiple	Various	145 JS patients	Joubert Syndrome	Accounts for ~1% of JS cases	[2][3]
V194A	Missense	1 patient	Joubert Syndrome	Reduces thermostabilit y of the C2B domain, leading to reduced CEP120 protein levels and impaired ciliogenesis.	[6]
A199P	Missense	5 patients	Jeune Asphyxiating Thoracic Dystrophy	Reduces thermostabilit y of the C2B domain, leading to reduced CEP120 protein levels and impaired ciliogenesis.	[6]
Not specified	Gene depletion	Mouse and human cells	Ciliogenesis defects	>60% decrease in cilia formation in CEP120- depleted cells.	[7][8]



# Molecular Mechanisms: The Role of CEP120 in Ciliogenesis and Centriole Biology

CEP120 is a crucial centrosomal protein that plays a pivotal role in centriole duplication, elongation, and the formation of primary cilia.[6][9] It is asymmetrically localized to the daughter centriole.[9][10] The primary cilium is a microtubule-based organelle that acts as a cellular antenna, sensing and transducing extracellular signals, including the Sonic Hedgehog (Hh) pathway, which is critical for development.[11][12][13]

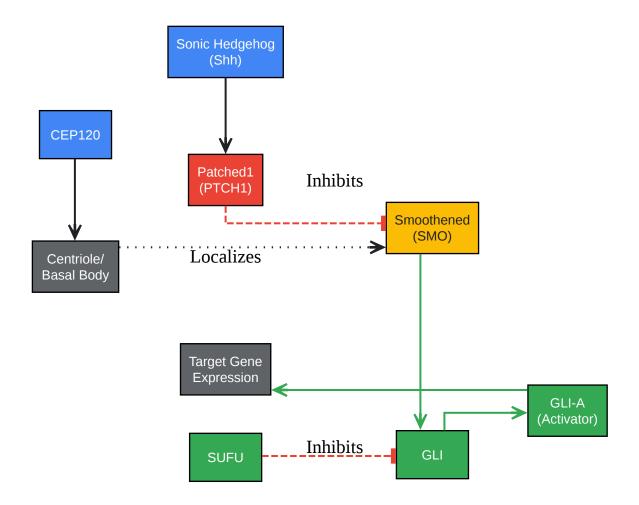
Mutations in CEP120 disrupt these fundamental processes, leading to the characteristic features of Joubert syndrome. The molecular functions of CEP120 include:

- Centriole Elongation and Maturation: CEP120 is essential for the proper elongation of centrioles, which serve as the basal bodies for primary cilia.[6]
- Appendage Assembly: It is required for the assembly of distal and subdistal appendages on the mother centriole, which are necessary for docking to the plasma membrane and initiating ciliogenesis.[2]
- Protein Interactions: CEP120 interacts with several other key ciliary and centrosomal
  proteins, including C2CD3, Talpid3, and KIAA0753.[2][14] Disruption of these interactions by
  CEP120 mutations impairs the recruitment of these proteins to the centriole, further
  compromising cilia formation.[2][14]

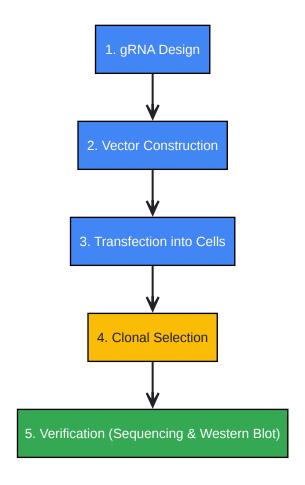
### **Disruption of the Sonic Hedgehog Signaling Pathway**

A key consequence of defective ciliogenesis due to CEP120 mutations is the impairment of the Sonic Hedgehog (Hh) signaling pathway.[4] In a healthy state, the primary cilium is essential for the proper transduction of the Hh signal. When the Hh ligand binds to its receptor Patched1 (PTCH1) on the ciliary membrane, it relieves the inhibition of Smoothened (SMO), allowing it to accumulate in the cilium. This leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in development. In the absence of a functional primary cilium due to CEP120 dysfunction, this signaling cascade is disrupted, contributing to the neurological and other developmental abnormalities seen in Joubert syndrome.









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